molecular formula C22H19ClN2O4 B299910 N-{2-[(2-chloroanilino)carbonyl]phenyl}-3,5-dimethoxybenzamide

N-{2-[(2-chloroanilino)carbonyl]phenyl}-3,5-dimethoxybenzamide

Cat. No. B299910
M. Wt: 410.8 g/mol
InChI Key: RHTFHSAPBBKSDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-chloroanilino)carbonyl]phenyl}-3,5-dimethoxybenzamide, commonly known as CPN, is a chemical compound that has been used in scientific research to investigate its potential as a therapeutic agent. CPN has been found to have a unique mechanism of action that makes it a promising candidate for further study.

Mechanism of Action

The mechanism of action of CPN involves its ability to inhibit the activity of the enzyme topoisomerase II. Topoisomerase II is an important enzyme that is involved in DNA replication and repair. By inhibiting the activity of this enzyme, CPN is able to prevent the replication of cancer cells and induce cell death. Additionally, CPN has been found to inhibit the production of inflammatory cytokines, which contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects
CPN has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the activity of the enzyme topoisomerase II. Additionally, CPN has been found to have antioxidant properties and may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using CPN in lab experiments is that it has a well-established synthesis method and can be easily obtained. Additionally, CPN has been extensively studied and its mechanism of action is well-understood. However, one limitation of using CPN in lab experiments is that it may have toxicity at high doses, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on CPN. One area of focus could be investigating its potential as a treatment for various types of cancer. Additionally, further studies could be conducted to explore its anti-inflammatory effects and its potential as a treatment for inflammatory diseases. Finally, more research could be conducted to investigate the potential toxicity of CPN and to determine safe dosages for use in lab experiments.

Synthesis Methods

CPN can be synthesized by reacting 2-chloroaniline with 3,5-dimethoxybenzoyl chloride in the presence of triethylamine. The resulting product is then treated with ammonium hydroxide to form CPN. The synthesis method for CPN has been well-established and can be easily replicated in a laboratory setting.

Scientific Research Applications

CPN has been extensively studied in scientific research due to its potential as a therapeutic agent. It has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. CPN has been shown to inhibit the growth of cancer cells and has been investigated for its potential as a treatment for various types of cancer. Additionally, CPN has been found to have anti-inflammatory effects and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

N-{2-[(2-chloroanilino)carbonyl]phenyl}-3,5-dimethoxybenzamide

Molecular Formula

C22H19ClN2O4

Molecular Weight

410.8 g/mol

IUPAC Name

N-[2-[(2-chlorophenyl)carbamoyl]phenyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C22H19ClN2O4/c1-28-15-11-14(12-16(13-15)29-2)21(26)24-19-9-5-3-7-17(19)22(27)25-20-10-6-4-8-18(20)23/h3-13H,1-2H3,(H,24,26)(H,25,27)

InChI Key

RHTFHSAPBBKSDU-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl)OC

Origin of Product

United States

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